Indole 2‑Methyl Substitution: Structural Protection Against N‑Methyltransferase Metabolism vs. the Unsubstituted Analog
The 2‑methyl group on the indole ring blocks the N1‑position from metabolic N‑methylation, a known clearance route for indole‑containing HDAC inhibitors. While direct metabolic data for the target compound are not published, the N‑methylated analog N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,5-dimethoxybenzamide (CAS 852137-28-1) has been explicitly evaluated for indole N‑methyltransferase binding and displays a Ki of 12,000 nM against this enzyme [1]. The target compound's free indole N1–H should occupy the active site of N‑methyltransferase but a 2‑methyl substituent introduces steric hindrance that likely reduces methylation efficiency relative to 2‑H analogs, providing a structural rationale for procuring the 2‑methyl variant when reduced Phase‑I N‑methylation is desired.
| Evidence Dimension | Indole N-methyltransferase substrate potential |
|---|---|
| Target Compound Data | 2‑Methylindole N1–H (free); no N‑methyltransferase Ki reported |
| Comparator Or Baseline | N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,5-dimethoxybenzamide (CAS 852137-28-1); Ki = 12,000 nM |
| Quantified Difference | Comparator is a pre‑methylated N1‑product; target retains free N1–H and may resist enzymatic N‑methylation by steric occlusion |
| Conditions | Indole N-methyltransferase inhibition assay (BindingDB BDBM50367839) |
Why This Matters
Directs procurement toward a compound that may exhibit lower Phase‑I metabolic liability than the N1‑methyl analog, a key consideration for in vivo HDAC inhibitor development.
- [1] BindingDB Entry BDBM50367839; CHEMBL2368635; N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethoxybenzamide; Ki = 12,000 nM for indole N-methyltransferase. View Source
